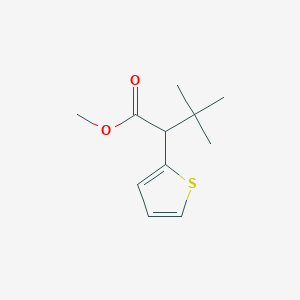

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate

Description

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate is a branched methyl ester featuring a thiophene aromatic ring at the 2-position and a 3,3-dimethylbutanoate backbone. Methyl esters are widely studied for applications in pharmaceuticals, agrochemicals, and natural product chemistry due to their stability, bioavailability, and synthetic versatility .

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-11(2,3)9(10(12)13-4)8-6-5-7-14-8/h5-7,9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWPGKKBUZELTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107607-67-8 | |

| Record name | methyl 3,3-dimethyl-2-(thiophen-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

(a) Methyl Palmitate

- Structure : A straight-chain fatty acid methyl ester (C16:0).

- Comparison: Unlike the branched and aromatic thiophene-containing target compound, methyl palmitate lacks aromaticity and substituent complexity. It is a common constituent of plant extracts, as identified in Journal of Tropical Biodiversity and Biotechnology (2024) with a relative abundance >3 in phytochemical profiles .

- Applications : Used in biodiesel production and as a natural emollient.

(b) Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene methyl ester with a fused tricyclic backbone.

- Comparison : The diterpene scaffold confers rigidity and hydrophobicity, contrasting with the thiophene ring’s aromatic π-system in the target compound. Identified in Austrocedrus chilensis resin via gas chromatography (GC) .

- Applications : Studied for resin chemistry and antimicrobial activity.

(c) Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

- Structure: A branched methyl ester with a trifluoroethylamino group.

- Comparison: Synthesized via amine alkylation in tetrahydrofuran (THF) with diisopropylethylamine, this compound shares the 3,3-dimethylbutanoate backbone but incorporates fluorinated and amino functional groups instead of thiophene .

- Applications: Potential pharmaceutical intermediate due to fluorine’s metabolic stability.

Physicochemical Properties

While explicit data for the target compound is unavailable, methyl esters generally exhibit:

- Lower boiling points compared to their carboxylic acid counterparts.

- Enhanced solubility in organic solvents (e.g., ethyl acetate, THF) due to reduced polarity.

- Stability : Methyl esters are less prone to hydrolysis than ethyl esters under acidic conditions .

Table 1: Comparative Physicochemical Properties

Biological Activity

Methyl 3,3-dimethyl-2-thiophen-2-ylbutanoate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by empirical data and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiophene derivatives. Its structural formula can be represented as follows:

This compound features a thiophene ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that various thiophene derivatives exhibit significant antimicrobial properties. A study focusing on different thiophene compounds revealed that they possess activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported, indicating their effectiveness in inhibiting microbial growth.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 31.2 |

| 2 | Escherichia coli | 62.5 |

| 3 | Mycobacterium luteum | 15.6 |

The results indicate that this compound could potentially serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A notable study evaluated the cytotoxic effects of various thiophene derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative analysis, this compound was tested alongside other known anticancer agents. The findings indicated that this compound exhibited significant cytotoxicity with IC50 values comparable to those of established chemotherapeutics.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 45 |

| HepG-2 | 48 | |

| Sorafenib | MCF-7 | 144 |

| HepG-2 | 176 |

These results highlight the potential of this compound as an effective agent in cancer treatment strategies.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Molecular docking studies have suggested that this compound may interact with key enzymes involved in cancer cell metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.